3-(Benzyloxy)-5-nitro-1H-indazole
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Overview
Description
3-(Benzyloxy)-5-nitro-1H-indazole is an organic compound belonging to the indazole family Indazoles are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a benzyloxy group at the 3-position and a nitro group at the 5-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-nitro-1H-indazole typically involves the nitration of 3-(benzyloxy)-1H-indazole. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(Benzyloxy)-5-amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
3-(Benzyloxy)-5-nitro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The nitro group can participate in redox reactions, while the benzyloxy group can enhance binding affinity through hydrophobic interactions. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1H-indazole: Lacks the benzyloxy group, which may affect its binding properties and solubility.
3-(Methoxy)-5-nitro-1H-indazole: Similar structure but with a methoxy group instead of a benzyloxy group, which can influence its chemical reactivity and biological activity.
Uniqueness
3-(Benzyloxy)-5-nitro-1H-indazole is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical and biological properties. The benzyloxy group enhances hydrophobic interactions, while the nitro group provides a site for redox reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H11N3O3 |
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Molecular Weight |
269.25 g/mol |
IUPAC Name |
5-nitro-3-phenylmethoxy-1H-indazole |
InChI |
InChI=1S/C14H11N3O3/c18-17(19)11-6-7-13-12(8-11)14(16-15-13)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
InChI Key |
MJERUQJIAZFMSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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